1-(2-furoyl)azepane
Overview
Description
1-(2-Furoyl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a furan ring
Preparation Methods
The synthesis of 1-(2-furoyl)azepane typically involves the reaction of azepane with 2-furoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is refluxed to facilitate the formation of the desired product .
One-pot synthesis methods and multicomponent reactions are also explored for the efficient production of azepane derivatives .
Chemical Reactions Analysis
1-(2-Furoyl)azepane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The azepane ring can be reduced to form hexahydroazepane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include furanone derivatives, hexahydroazepane derivatives, and substituted furan compounds .
Scientific Research Applications
1-(2-Furoyl)azepane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)azepane involves its interaction with specific molecular targets, such as enzymes. For instance, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1-(2-Furoyl)azepane can be compared with other similar compounds, such as:
Azepane: A simpler seven-membered ring without the furan moiety.
1-(2-Furoyl)piperazine: A six-membered ring with a similar furan moiety, known for its enzyme inhibition properties.
Benzazepine: A fused benzene and azepane ring system, often studied for its pharmacological properties.
The uniqueness of this compound lies in its combination of the azepane and furan rings, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
azepan-1-yl(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDLQXUKRQCGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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